Veratrosine
Overview
Description
Veratrosine Description
Veratrosine is a glycosidic Veratrum alkaloid known for its ability to antagonize the cardioaccelerator action of epinephrine and norepinephrine. It affects the pacemaker of the heart without modifying the vasopressor action and the positive inotropic action of epinephrine. Unlike its aglycone veratramine, veratrosine does not have convulsant properties and exhibits a slower onset of action .
Synthesis Analysis
The synthesis of Veratrum alkaloids, including veratrosine, has been explored in the context of creating compounds like verarine, veratramine, jervine, and veratrobasine. The process involves coupling key intermediates with specific pyridine derivatives, followed by a series of reactions to introduce double bonds and remove protective groups .
Molecular Structure Analysis
Veratrosine's molecular structure has been studied using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT). These studies help in understanding the vibrational frequencies, molecular electrostatic potential, and nuclear magnetic resonance (NMR) chemical shifts .
Chemical Reactions Analysis
Veratrosine, as part of the Veratrum alkaloids, has been studied for its metabolic action on cardiac tissue. It exhibits a different metabolic action compared to veratridine and does not inhibit anaerobic glycolysis but does inhibit the oxidative phase of glucose metabolism . Additionally, veratrole, a related compound, can undergo reactions with benzoquinones in the presence of aluminium chloride to form complex products like triphenylene-1,4:5,8-diquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of veratrosine-related compounds have been analyzed through various spectroscopic methods. For instance, veratrole's vibrational bands, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies have been studied to gain insights into its reactivity and stability . The acylation of veratrole by acetic anhydride over zeolites has been investigated, revealing insights into the selectivity and deactivation process of the catalysts involved .
Scientific Research Applications
Cardiovascular Research
Veratrosine, a glycosidic Veratrum alkaloid, is known for its antagonistic effects on the cardioaccelerator action of epinephrine and norepinephrine. It affects the pacemaker of the heart, and its action is distinct from its aglycone veratramine. Interestingly, while veratramine acts rapidly, veratrosine's effects take longer to develop, indicating a nuanced interaction with cardiovascular functions (Krayer, 1949).
Pharmacokinetic Studies
Veratrosine's pharmacokinetic properties have been studied using UPLC-MS/MS methods. This research is crucial for understanding how veratrosine behaves in biological systems, especially in terms of its absorption, distribution, metabolism, and excretion (Fan et al., 2020).
Comparative Pharmacology
Studies have quantitatively compared veratrosine with other Veratrum alkaloids like veratramine, jervine, and pseudo-jervine, particularly in their antiaccelerator cardiac actions. These comparative studies are vital for discerning the specific pharmacological properties and potential therapeutic uses of veratrosine (Krayer, 1950).
Metabolic and Neurological Effects
Veratrosine has been studied for its metabolic action on cardiac tissue and its effects on the central nervous system. These studies provide insights into the broader biological impacts of veratrosine beyond its primary pharmacological actions (Reiter, 1950; Tanaka, 1955) (Tanaka, 1955).
Antitumor and Antiplatelet Activities
Research on Veratrum dahuricum has highlighted the antitumor and antiplatelet activities of its alkaloids, including veratrosine. This suggests potential applications in cancer therapy and cardiovascular disease management (Tang et al., 2009).
Toxicological Studies
Studies have also been conducted on the toxicity of veratrosine, particularly in the context of processing Veratrum nigrum L., a plant known for its pharmacological activities. Understanding the toxicological profile of veratrosine is crucial for ensuring safe therapeutic applications (Cao Ying-lin, 2007).
Safety And Hazards
When handling Veratrosine, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Veratrosine has been found to have potent Hedgehog (Hh) signaling suppression, which is a pathway involved in the growth and differentiation of cells and normal tissue development. This same Hh pathway is abnormally active for cell proliferation in more than 20 types of cancer . Therefore, the potential isomers of veratrosine warrant further examination as small molecule antagonists of Hh signaling that may be pursued for drug discovery research .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVBNTINGJJR-NIFRNHPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032273 | |
Record name | Veratrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Veratrosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7721 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Veratrosine | |
Color/Form |
NEEDLES FROM AQ METHANOL | |
CAS RN |
475-00-3 | |
Record name | Veratrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VERATROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
242-243 DECOMP | |
Record name | VERATROSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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